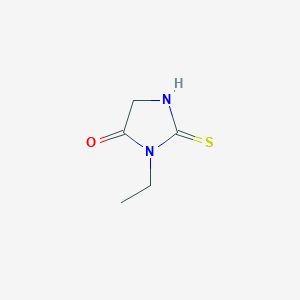

3-乙基-2-硫代咪唑烷-4-酮

描述

3-Ethyl-2-thioxoimidazolidin-4-one is a reagent used in the preparation of arylsulfonylaminocarbonyl-2-thiohydantoin, a novel acetohydroxyacid synthase inhibitor . It has a molecular formula of C5H8N2OS and a molecular weight of 144.19482 .

Synthesis Analysis

The synthesis of 2-thioxoimidazolidin-4-one derivatives, including 3-Ethyl-2-thioxoimidazolidin-4-one, is often based on isothiocyanates. A one-pot reaction of aryl isothiocyanates with 3-(4-morpholinyl)alanine in an alkaline medium followed by treatment of the reaction mixture with fuming hydrochloric acid is a commonly used method .Chemical Reactions Analysis

The chemical reactions involving 3-Ethyl-2-thioxoimidazolidin-4-one are primarily related to its use as a reagent in the synthesis of other compounds. For instance, it’s used in the preparation of arylsulfonylaminocarbonyl-2-thiohydantoin .Physical and Chemical Properties Analysis

3-Ethyl-2-thioxoimidazolidin-4-one has a molecular formula of C5H8N2OS and a molecular weight of 144.19482 . Further details about its physical and chemical properties were not found in the available sources.科学研究应用

电化学研究

已经合成了 3-乙基-2-硫代咪唑烷-4-酮及其与过渡金属(如 Co、Ni 和 Cu)的配合物,并使用循环伏安法和旋转圆盘电极等技术研究了它们的电化学行为。通过紫外可见光谱和红外光谱、质谱和电化学特性确定了结构 (Beloglazkina 等人,2007 年)。

抗 HIV 评估

已经合成了与 3-乙基-2-硫代咪唑烷-4-酮相关的化合物,并测试了它们对抗 HIV-1 和 -2 的作用。虽然它们没有显示出特定的抗 HIV 活性,但该过程涉及 1,3-二芳基烷基-2-硫代乙内酰脲与各种芳香醛的缩合 (Mahajan 等人,2012 年)。

分子对接和计算研究

涉及 3-苯基-2-硫代咪唑烷-4-酮衍生物的合成和表征的研究表明它们在治疗乳腺癌中的潜在应用。分子对接研究已被用于预测与雌激素受体的结合相互作用,并预计进一步分析它们的抗癌活性 (Vanitha 等人,2021 年)。

电荷转移分子配合物

对咪唑啉衍生物(包括 3-甲基-2-硫代咪唑烷-4-酮)的研究表明,它们由于能够与碘形成配合物而具有治疗甲状腺功能亢进的潜力。计算方法用于研究这些分子配合物的稳定性和相互作用 (Hadadi & Karimi, 2015 年)。

酶抑制动力学

一项关于新型 3-(取代苯甲酰基)-2-硫代咪唑烷-4-酮衍生物合成的研究发现,它们是 α-葡萄糖苷酶和 α-淀粉酶等酶的有效抑制剂。这表明在开发治疗糖尿病等疾病的药物中具有潜在应用 (Qamar 等人,2018 年)。

生物学应用

3-乙基-2-硫代咪唑烷-4-酮衍生物已显示出潜在的生物学应用,特别是在抗菌活性方面。一些衍生物表现出有希望的抗真菌活性,如分子建模研究所示 (Vengurlekar 等人,2013 年)。

细胞毒活性

3-取代 (E)-5-(芳基亚烷基)-1-甲基-2-硫代咪唑烷-4-酮的合成和评估揭示了它们对 MCF-7、HepG2 和 A549 等癌细胞系的强效细胞毒活性,表明它们在癌症治疗中的潜在用途 (Khodair 等人,2021 年)。

互变异构体和配合物分析

已经使用 B3LYP 等方法对 1-甲基-2-硫代咪唑烷-4-酮互变异构体及其与碘的配合物进行了详细研究,以了解它们的分子参数、相对能量和振动频率。这项研究有助于理解此类配合物的稳定性和相互作用 (Tavakol 等人,2012 年)。

作用机制

Target of Action

The primary targets of 3-Ethyl-2-thioxoimidazolidin-4-one are currently unknown. This compound belongs to a class of molecules known as thiohydantoins , which are known to exhibit varied biological activity . .

Mode of Action

As a thiohydantoin derivative, it may share some of the biological activities associated with this class of compounds . .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound, but specific information for this compound is currently unavailable .

Result of Action

It’s known that thiohydantoins can exhibit varied biological activity

Action Environment

Environmental factors can significantly impact the action of a compound, but specific information on this compound is currently unavailable .

未来方向

属性

IUPAC Name |

3-ethyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c1-2-7-4(8)3-6-5(7)9/h2-3H2,1H3,(H,6,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLZPZBAVUHFCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CNC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

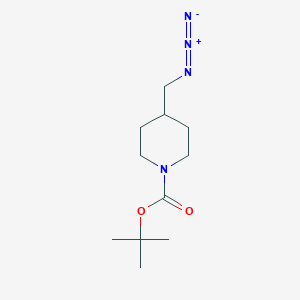

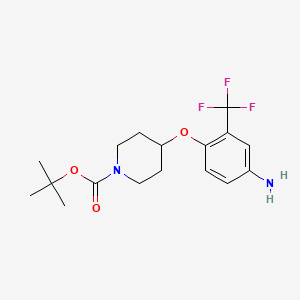

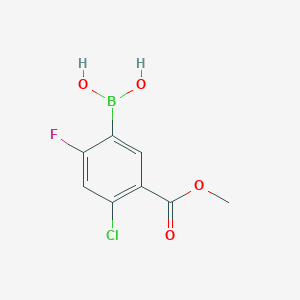

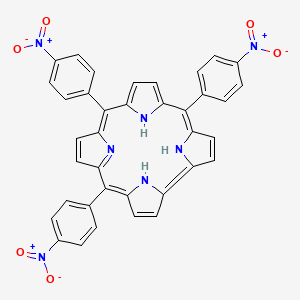

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dichloro[(R)-(-)-4,12-bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II), min. 95%](/img/structure/B3125460.png)

![(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane](/img/structure/B3125474.png)

![Methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate](/img/structure/B3125505.png)

![4,9-Bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione](/img/structure/B3125514.png)

![[(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid](/img/structure/B3125527.png)

![Bis[tris(4-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride](/img/structure/B3125548.png)

![1-{4'-Bromo-[1,1'-biphenyl]-4-sulfonamido}cyclopentane-1-carboxylic acid](/img/structure/B3125556.png)